molecular formula C13H16N2O6S B2836909 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide CAS No. 954654-14-9

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide

Cat. No.: B2836909
CAS No.: 954654-14-9
M. Wt: 328.34
InChI Key: KFCIXRNXFUZNCG-UHFFFAOYSA-N
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Description

The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide” is a type of substituted cinnamides . Substituted cinnamides have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure was resolved by determining the functional groups from FT-IR and FT-Raman spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap established the charge transition contained by the compound . The third-order nonlinear refractive index and nonlinear absorption coefficient have also been determined .

Scientific Research Applications

Synthesis and Biological Screening

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide is involved in the synthesis of novel compounds with potential therapeutic applications. For instance, a study focused on synthesizing and characterizing celecoxib derivatives, exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations indicated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, highlighting the compound's potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Enzyme Inhibition

Another study involved the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were screened against various enzymes and bacterial strains, showing good inhibition of lipoxygenase and moderate inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives also exhibited good antibacterial properties, demonstrating the compound's versatile biological activities and potential in developing new antimicrobial agents (M. Irshad et al., 2016).

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-2-22(17,18)14-6-10-7-15(13(16)21-10)9-3-4-11-12(5-9)20-8-19-11/h3-5,10,14H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCIXRNXFUZNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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